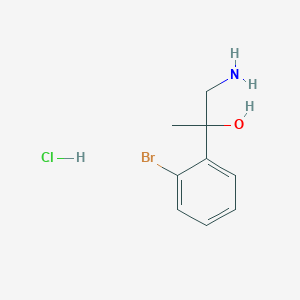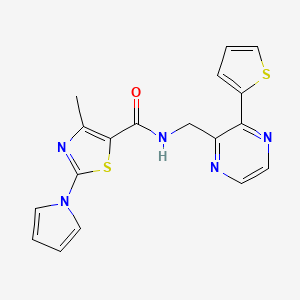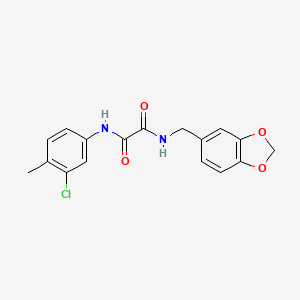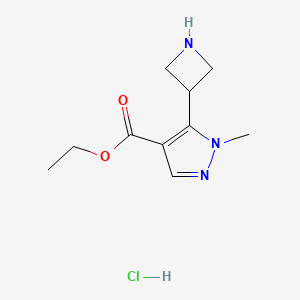
1-Amino-2-(2-bromophenyl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Amino-2-(2-bromophenyl)propan-2-ol hydrochloride” is an organic compound . It is a bulk and research quantity manufacturer . The compound has a molecular weight of 266.57 .
Synthesis Analysis
The synthesis of this compound is not widely documented in the available resources. More research and experimentation may be needed to establish a detailed synthesis process .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C9H12BrNO.ClH/c1-9(12,6-11)7-4-2-3-5-8(7)10;/h2-5,12H,6,11H2,1H3;1H . This gives us information about the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Antimicrobial Agent Synthesis
The synthesis and characterization of substituted phenyl azetidines, which include derivatives formed from similar bromophenyl compounds, demonstrate potential antimicrobial applications. These compounds, synthesized through a series of chemical reactions involving bromophenyl precursors, have been screened for antimicrobial activity, suggesting the utility of bromophenyl derivatives in developing new antimicrobial agents (K. DORASWAMY & P. Ramana, 2013).
Chiral Synthesis for Drug Development
Research into the asymmetric alkynylation of chloral using chiral amino alcohol-based ligands has opened pathways to synthesizing important pharmaceutical intermediates. The process yields chiral trichloromethyl propargyl alcohols, which are pivotal in creating pharmaceutically significant building blocks. This application underscores the importance of chiral synthesis techniques in drug development and the role of bromophenyl derivatives in facilitating these syntheses (B. Jiang & Y. Si, 2004).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
The study of beta-adrenoceptor blocking agents, including compounds synthesized from 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, illustrates the compound's relevance in understanding cardioselectivity. These studies contribute to the development of beta-blockers with improved selectivity and efficacy, highlighting the compound's role in advancing cardiovascular drug research (W. Rzeszotarski et al., 1979).
Corrosion Inhibition
Research into tertiary amines derived from amino-propan-2-ol compounds has revealed their effectiveness as corrosion inhibitors on carbon steel. These studies provide valuable insights into the development of more efficient and environmentally friendly corrosion prevention strategies, showcasing the compound's utility in materials science (G. Gao et al., 2007).
Uterine Relaxant Activity
The synthesis and evaluation of novel racemic compounds derived from 1-(p-hydroxyphenyl)-2-aminopropan-1-ol hydrochloride for their uterine relaxant activity underscore the potential of bromophenyl derivatives in developing therapeutics for obstetric and gynecological conditions. These findings contribute to the ongoing search for safer and more effective uterine relaxants (C. Viswanathan & A. S. Chaudhari, 2006).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-amino-2-(2-bromophenyl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-9(12,6-11)7-4-2-3-5-8(7)10;/h2-5,12H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKSQKOQKXFVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803592-85-9 |
Source


|
| Record name | 1-amino-2-(2-bromophenyl)propan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2876542.png)


![4-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2876545.png)


![2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B2876552.png)
![N-(3,4-diethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2876554.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2876556.png)


